molecular formula C11H10FNO2 B258926 1-(2-Fluorobenzoyl)pyrrolidin-2-one

1-(2-Fluorobenzoyl)pyrrolidin-2-one

Cat. No.: B258926
M. Wt: 207.2 g/mol
InChI Key: DJKUNEIJCREBMA-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a 2-fluorobenzoyl group attached to the nitrogen atom of the pyrrolidin-2-one scaffold. The electron-withdrawing fluorine atom at the ortho position of the benzoyl group may influence electronic properties, steric interactions, and binding affinity to biological targets such as enzymes or receptors.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.2 g/mol

IUPAC Name

1-(2-fluorobenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C11H10FNO2/c12-9-5-2-1-4-8(9)11(15)13-7-3-6-10(13)14/h1-2,4-5H,3,6-7H2

InChI Key

DJKUNEIJCREBMA-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrrolidin-2-one derivatives vary significantly in biological activity based on substituents. Below is a comparative analysis of 1-(2-Fluorobenzoyl)pyrrolidin-2-one with analogous compounds:

Compound Substituents Biological Activity Key Findings Reference
This compound 2-Fluorobenzoyl at N1 Inferred: Potential CNS/cardiovascular activity Hypothesized enhanced lipophilicity (logP ~4.97 via structural analogs ) and target selectivity.
1-(4-Fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl at N1 Not explicitly stated Structural analog with para-fluorine; used in synthetic protocols.
10b () 4-(4-Fluorobenzoyl)-piperidin-1-yl Anti-Alzheimer’s (AChE inhibition) Exhibited superior AChE inhibition compared to donepezil.
S-73 () 2,4-Difluorophenyl-piperazine Hypotensive/antiarrhythmic ED50 = 1.0 mg/kg (iv); prolonged hypotensive effect due to α1-adrenolytic activity.
1-(Pyridin-4-yl)pyrrolidin-2-one () Pyridin-4-yl at N1 Antimalarial (Pf/P. vivax inhibition) No cross-resistance with other antimalarials; slow-killing profile.
α-PVP () Phenyl-pyrrolidin-1-yl Psychostimulant Acts as a dopamine/norepinephrine reuptake inhibitor; high abuse liability.

Key Observations

Substituent Position and Activity: The ortho-fluorine in this compound may confer steric and electronic effects distinct from para-fluorinated analogs (e.g., 10b in ). For example, 10b’s 4-fluorobenzoyl group contributes to potent AChE inhibition, suggesting that fluorination position critically impacts enzyme binding . Di-fluorinated derivatives (e.g., S-73 in ) show enhanced α1-adrenolytic activity compared to mono-fluorinated analogs, indicating additive effects of halogens .

Therapeutic Potential: Anti-Alzheimer’s Activity: Fluorobenzoyl-piperidine-pyrrolidinone hybrids (e.g., 10b) outperform donepezil in AChE inhibition, suggesting that this compound could be optimized for CNS penetration . Cardiovascular Effects: Arylpiperazine-pyrrolidinones () demonstrate that fluorine substituents on the phenyl ring enhance α1-adrenoceptor affinity and hypotensive duration. The 2-fluorobenzoyl group in the target compound may similarly modulate adrenergic signaling .

Metabolic Stability :

  • Fluorination generally reduces oxidative metabolism, as seen in 1-(pyridin-4-yl)pyrrolidin-2-one derivatives (), which retain antimalarial efficacy against resistant strains. This supports the hypothesis that this compound may exhibit favorable pharmacokinetics .

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